molecular formula C22H23N3O3 B2608803 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide CAS No. 920249-33-8

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide

Cat. No.: B2608803
CAS No.: 920249-33-8
M. Wt: 377.444
InChI Key: ITUKYRADNSYSIO-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a 4-ethoxyphenyl group, linked via an ether bond to an ethyl chain, which is further connected to a 2-methylbenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazine core, followed by the introduction of the 4-ethoxyphenyl group through electrophilic aromatic substitution. The resulting intermediate is then subjected to etherification with an appropriate ethylating agent. Finally, the ethylated product is coupled with 2-methylbenzoyl chloride under amide formation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-iodobenzamide
  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide
  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Uniqueness

Compared to similar compounds, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-methylbenzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical properties and potential biological activities. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-27-18-10-8-17(9-11-18)20-12-13-21(25-24-20)28-15-14-23-22(26)19-7-5-4-6-16(19)2/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUKYRADNSYSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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